molecular formula C18H19NO2 B5852411 (2E)-N-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)prop-2-enamide

(2E)-N-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)prop-2-enamide

Cat. No.: B5852411
M. Wt: 281.3 g/mol
InChI Key: VEDVHKGLRNOLNB-YRNVUSSQSA-N
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Description

(2E)-N-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)prop-2-enamide is an organic compound that belongs to the class of amides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethylaniline and 4-methoxybenzaldehyde.

    Condensation Reaction: The 3,4-dimethylaniline reacts with 4-methoxybenzaldehyde in the presence of a base (e.g., sodium hydroxide) to form the corresponding Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to form the corresponding amine.

    Amidation: The amine is then reacted with acryloyl chloride in the presence of a base (e.g., triethylamine) to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the double bond.

    Reduction: Reduction reactions can target the double bond, converting it to a single bond.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, especially at positions ortho and para to the existing substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Reagents like bromine or nitric acid for halogenation and nitration, respectively.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include saturated amides.

    Substitution: Products may include halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science: It could be used in the synthesis of polymers or other advanced materials.

Biology

    Biological Activity: The compound may exhibit biological activity, such as antimicrobial or anticancer properties.

Medicine

    Drug Development: It could be a lead compound for the development of new pharmaceuticals.

Industry

    Chemical Manufacturing: The compound may be used as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action for (2E)-N-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)prop-2-enamide would depend on its specific application. For example, if it exhibits antimicrobial activity, it may disrupt bacterial cell walls or interfere with protein synthesis. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-(3,4-dimethylphenyl)-3-phenylprop-2-enamide: Lacks the methoxy group.

    (2E)-N-(4-methoxyphenyl)-3-phenylprop-2-enamide: Lacks the dimethyl groups.

Uniqueness

The presence of both the methoxy group and the dimethyl groups in (2E)-N-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)prop-2-enamide may confer unique chemical properties, such as increased reactivity or specific biological activity, compared to similar compounds.

Properties

IUPAC Name

(E)-N-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c1-13-4-8-16(12-14(13)2)19-18(20)11-7-15-5-9-17(21-3)10-6-15/h4-12H,1-3H3,(H,19,20)/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEDVHKGLRNOLNB-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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